

Application Notes and Protocols for the PTP1B Inhibitor Trodusquemine (MSI-1436)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein tyrosine phosphatase 1B (PTP1B) is a critical negative regulator of insulin and leptin signaling pathways, making it a key therapeutic target for type 2 diabetes, obesity, and cancer. [1][2] Trodusquemine (also known as MSI-1436) is a naturally occurring aminosterol that functions as a selective, reversible, and non-competitive allosteric inhibitor of PTP1B.[3][4] It has been shown to enhance insulin and leptin signaling, leading to weight loss, improved glucose homeostasis, and potential anti-cancer effects.[5][6] These application notes provide detailed information and protocols for researchers utilizing Trodusquemine in their studies.

Mechanism of Action

Trodusquemine uniquely inhibits PTP1B by binding to a C-terminal, non-catalytic, intrinsically disordered segment of the enzyme.[6] This allosteric inhibition locks PTP1B in an inactive conformation, preventing it from dephosphorylating its substrates, such as the insulin receptor (IR) and Janus kinase 2 (JAK2), a key component of the leptin receptor signaling pathway.[1][7] [8] This leads to enhanced and sustained downstream signaling in response to insulin and leptin.[5]

Quantitative Data Summary



The following tables summarize the key quantitative data for Trodusquemine based on preclinical studies.

Table 1: In Vitro Inhibitory Activity

Parameter	Value	Target/System	Reference
IC50	~1 µM	PTP1B	[4][9]
Ki	600 nM	PTP1B (full-length)	
Selectivity	~200-fold	PTP1B vs. TCPTP (IC50 ~224 μM)	[9]
Inhibition Type	Non-competitive, Reversible	PTP1B	[6][9]

Table 2: Cellular Activity

Cell Line	Concentration	Duration	Effect	Reference
HepG2	10 μΜ	30 min	3-fold increase in insulin-stimulated IRB phosphorylation	[9]
F11 Neuronal Cells	10 μΜ	-	Restores ERK phosphorylation in response to mGluR1/5 agonist	[9]

Table 3: In Vivo Efficacy in Animal Models

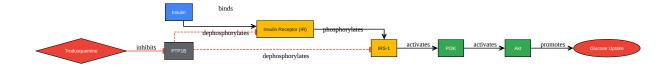


Animal Model	Dosage	Route	Key Findings	Reference
Diet-Induced Obese Mice	10 mg/kg	i.p.	Reduced body weight, fat mass, and plasma insulin levels	[5][9]
LDLR-/- Mice (Atherosclerosis)	5-10 mg/kg	i.p.	Reversed atherosclerotic plaque formation, reduced cholesterol	[3]
Zebrafish and Mice (Regeneration)	Lower doses than for metabolic studies	i.p.	Enhanced tissue regeneration	[3][10]
Rats (Insulin Signaling)	10 mg/kg	i.p.	Increased insulin-stimulated p-IRβ in hypothalamus	[9]

Signaling Pathways

Insulin Signaling Pathway and PTP1B Inhibition

PTP1B negatively regulates the insulin signaling cascade by dephosphorylating the activated insulin receptor (IR) and its substrate, insulin receptor substrate 1 (IRS-1).[1] Inhibition of PTP1B by Trodusquemine prevents this dephosphorylation, leading to enhanced downstream signaling through the PI3K/Akt pathway, which promotes glucose uptake and utilization.[11]



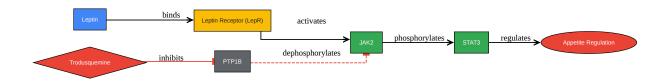


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Caption: Insulin signaling pathway and the inhibitory action of Trodusquemine on PTP1B.

Leptin Signaling Pathway and PTP1B Inhibition

Leptin signals through its receptor (LepR) to activate the JAK2-STAT3 pathway, which is crucial for regulating appetite and energy expenditure.[8] PTP1B dampens this signal by dephosphorylating JAK2.[7] Trodusquemine, by inhibiting PTP1B, enhances leptin sensitivity.[5]



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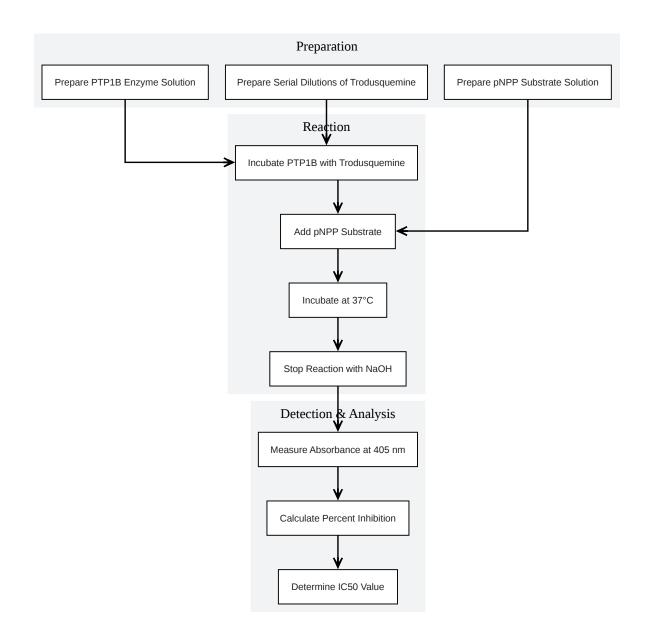
Caption: Leptin signaling pathway and the inhibitory action of Trodusquemine on PTP1B.

Experimental Protocols

Protocol 1: In Vitro PTP1B Inhibition Assay

This protocol describes a general method to determine the IC50 of Trodusquemine against PTP1B.





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Caption: Workflow for an in vitro PTP1B inhibition assay.



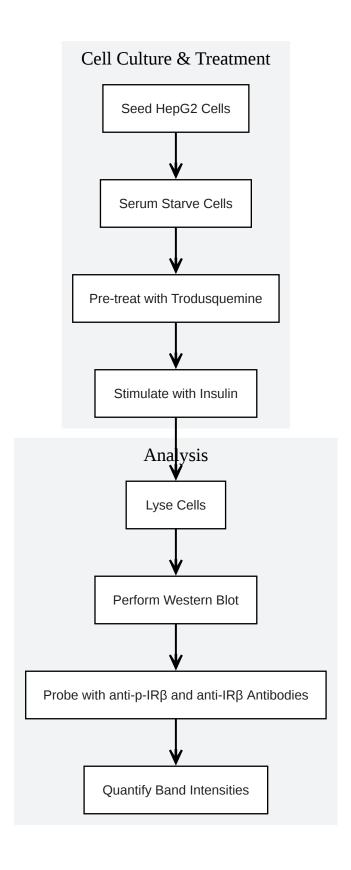
Methodology:

- Reagents and Materials:
 - Recombinant human PTP1B enzyme
 - p-Nitrophenyl phosphate (pNPP) as a substrate
 - Trodusquemine (MSI-1436)
 - Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
 - 96-well microplate
 - Microplate reader
- Procedure: a. Prepare serial dilutions of Trodusquemine in the assay buffer. b. In a 96-well plate, add the PTP1B enzyme to each well, followed by the different concentrations of Trodusquemine or vehicle control. c. Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature. d. Initiate the reaction by adding the pNPP substrate to each well. e. Incubate the plate at 37°C for 30 minutes. f. Stop the reaction by adding a stop solution (e.g., 1 M NaOH). g. Measure the absorbance at 405 nm using a microplate reader. h. Calculate the percentage of inhibition for each Trodusquemine concentration relative to the vehicle control. i. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 2: Cellular Assay for Insulin Receptor Phosphorylation

This protocol outlines a method to assess the effect of Trodusquemine on insulin-stimulated insulin receptor (IR) phosphorylation in a cell-based model like HepG2 human hepatoma cells. [9]





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Caption: Workflow for a cell-based insulin receptor phosphorylation assay.



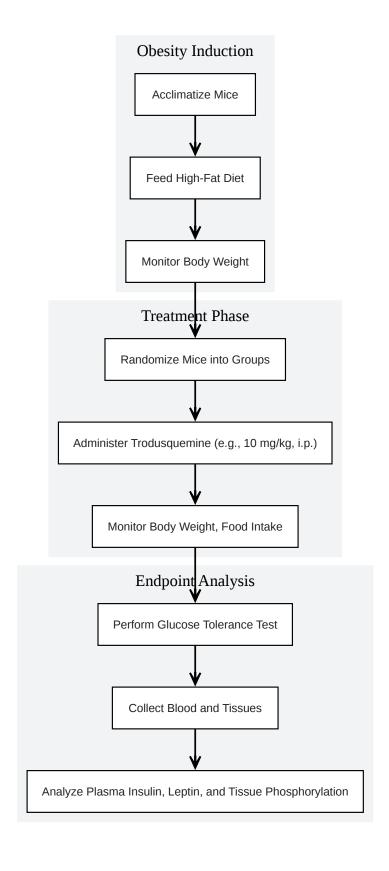
Methodology:

- Reagents and Materials:
 - HepG2 cells
 - Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
 - Trodusquemine
 - Human insulin
 - Lysis buffer with protease and phosphatase inhibitors
 - Antibodies: anti-phospho-IRβ (Tyr1150/1151) and anti-total-IRβ
 - Western blot reagents and equipment
- Procedure: a. Seed HepG2 cells in culture plates and grow to 80-90% confluency. b. Serumstarve the cells for 12-16 hours in a serum-free medium. c. Pre-treat the cells with Trodusquemine (e.g., 10 μM) or vehicle for 30 minutes.[9] d. Stimulate the cells with insulin (e.g., 100 nM) for 5-10 minutes. e. Wash the cells with ice-cold PBS and lyse them. f. Determine protein concentration in the lysates. g. Perform SDS-PAGE and transfer the proteins to a PVDF membrane. h. Block the membrane and probe with primary antibodies against phosphorylated IRβ and total IRβ. i. Incubate with appropriate secondary antibodies and visualize the bands. j. Quantify the band intensities to determine the ratio of phosphorylated IRβ to total IRβ.

Protocol 3: In Vivo Study in a Diet-Induced Obesity (DIO) Mouse Model

This protocol provides a general framework for evaluating the efficacy of Trodusquemine in a DIO mouse model.[5]





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Caption: Workflow for an in vivo study using a diet-induced obesity mouse model.



Methodology:

- Animals and Diet:
 - Male C57BL/6J mice are commonly used.
 - Induce obesity by feeding a high-fat diet (e.g., 45-60% kcal from fat) for 8-12 weeks.
- Procedure: a. After the obesity induction period, randomize the mice into treatment and control groups. b. Administer Trodusquemine (e.g., 10 mg/kg) or vehicle control via intraperitoneal (i.p.) injection daily or on a specified schedule.[5][9] c. Monitor body weight and food intake regularly throughout the study. d. Towards the end of the treatment period, perform metabolic tests such as an oral glucose tolerance test (OGTT) or an insulin tolerance test (ITT). e. At the end of the study, collect blood samples for analysis of plasma insulin, leptin, and glucose levels. f. Harvest tissues such as the liver, adipose tissue, and hypothalamus for further analysis, including Western blotting for key signaling protein phosphorylation (e.g., IR, Akt, STAT3).

Conclusion

Trodusquemine is a valuable research tool for investigating the roles of PTP1B in various physiological and pathological processes. The protocols and data presented here provide a foundation for designing and conducting experiments to further elucidate the therapeutic potential of PTP1B inhibition. Researchers should always adhere to institutional guidelines and best practices for laboratory and animal research.

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